3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate

Description

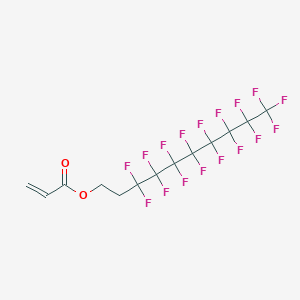

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (abbreviated as HFA) is a fluorinated acrylate ester characterized by a 17-fluorine-substituted decyl chain. This compound is widely utilized in materials science due to its exceptional hydrophobicity, oleophobicity, and chemical inertness, which arise from the strong C–F bonds in its perfluorinated segment . Key properties include a density of 1.637 g/mL, boiling point of 90°C at 4 mmHg, and refractive index of 1.337 (n20/D) . It is stabilized with MEHQ (monomethyl ether hydroquinone) to prevent premature polymerization and stored at 2–8°C . Applications span supercritical CO₂ thickening , fluorophilic surface modifications , and hydrophilic coatings for membranes .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F17O2/c1-2-5(31)32-4-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKRIOLKOHUUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2OC(O)CH=CH2, C13H7F17O2 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74049-08-4 | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74049-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5067348 | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27905-45-9 | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27905-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrahydroperfluorodecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorooctyl)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTYLETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9BFB4689Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Protocol

A representative procedure involves:

-

Reactants :

-

CF₃(CF₂)₇CH₂CH₂I (47.5 g, 0.082 mol)

-

Potassium acrylate (9.9 g, 0.090 mol)

-

-

Solvent : tert-Butyl alcohol (25 g)

-

Polymerization Inhibitors : Hydroquinone (0.6 g) and hydroquinone monomethyl ether (0.01 g)

-

Temperature : 180°C

The reaction achieves a 99% conversion rate of the iodide precursor and 88% selectivity toward the target acrylate. The use of tert-butyl alcohol as a solvent enhances solubility of the fluorinated reactants, while inhibitors prevent premature polymerization of the acrylate group.

Mechanism

The reaction follows an Sₙ2 mechanism , where the acrylate anion (CH₂=CHCOO⁻) displaces iodide from the fluorinated alkyl iodide. The steric hindrance of the perfluorinated chain is mitigated by the polar aprotic solvent, which stabilizes the transition state.

Optimization of Reaction Parameters

Key factors influencing yield and selectivity include temperature, solvent choice, and inhibitor concentration.

Temperature Effects

Elevated temperatures (≥180°C) are critical for overcoming the activation energy barrier of the Sₙ2 reaction. However, exceeding 200°C risks decomposition of the acrylate product.

Solvent Selection

tert-Butyl alcohol is preferred due to its high boiling point (82–83°C) and compatibility with fluorinated compounds. Alternatives like dimethylformamide (DMF) or tetrahydrofuran (THF) are less effective due to poor solubility of perfluorinated reactants.

Inhibitor Efficacy

Hydroquinone and its derivatives suppress radical polymerization by scavenging free radicals. A combined inhibitor concentration of 1.2 wt% (relative to the reaction mass) is optimal for balancing stability and cost.

Purification and Isolation

Post-reaction purification involves:

-

Filtration : Removal of unreacted potassium salts and inhibitors.

-

Evaporation : Elimination of residual solvent and unreacted iodide using a rotary evaporator.

-

Recrystallization : The crude product is recrystallized from a hexane/ethyl acetate mixture to achieve >99% purity.

Industrial-Scale Production Considerations

Scaling this synthesis requires addressing challenges such as heat management and catalyst recovery.

Continuous Flow Reactors

Adopting continuous flow systems improves heat dissipation and reduces reaction time. Pilot studies show that residence times of 4–5 hours at 180°C in a tubular reactor yield comparable conversion rates to batch processes.

Catalyst Recycling

Potassium iodide (KI), a byproduct, can be recovered via aqueous extraction and reused in subsequent batches, reducing material costs.

Comparative Analysis with Alternative Methods

While nucleophilic substitution is the most documented route, alternative approaches include:

Esterification of Fluorinated Alcohols

Direct esterification of 1H,1H,2H,2H-heptadecafluorodecanol with acrylic acid is theoretically feasible but suffers from low yields (<50%) due to the poor nucleophilicity of the alcohol.

Transesterification

Methyl acrylate and fluorinated alcohols undergo transesterification in the presence of acid catalysts. However, this method requires stringent moisture control and offers no significant advantage over the Sₙ2 route.

| Parameter | Value |

|---|---|

| Reactant Ratio (Iodide:Acrylate) | 1:1.1 |

| Temperature | 180°C |

| Time | 6 hours |

| Solvent | tert-Butyl alcohol |

| Inhibitors | Hydroquinone + MEHQ |

| Conversion Rate | 99% |

| Selectivity | 88% |

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch autoclave | Continuous flow reactor |

| Production Capacity | 50–100 g/batch | 1–5 kg/hour |

| Catalyst Recovery | Manual filtration | Automated aqueous extraction |

| Energy Consumption | High (per batch) | Optimized (per unit product) |

Chemical Reactions Analysis

Types of Reactions

AZT-P-DDI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the azido group to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the azido group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amino derivatives, and substituted compounds .

Scientific Research Applications

Optical Coatings

Anti-Reflection Coatings

HFDA has been utilized as a high-transparent anti-reflection coating for perovskite solar cells. Research indicates that HFDA effectively reduces light reflection below 800 nm wavelengths. This property enhances the absorption of light in underwater solar cells and contributes to improved efficiency. In one study, encapsulated perovskite solar modules achieved an efficiency of 14.65% even at a water depth of 50 cm. The coating also demonstrated remarkable stability; after 400 hours of underwater illumination, the modules retained over 80% of their initial efficiency .

Surface Modification

Water and Dirt Repellent Surfaces

HFDA is employed in the development of surfaces with enhanced water and dirt repellency. Its fluorinated nature provides low surface energy characteristics that are beneficial for creating liquid-repellent surfaces. Applications include treated textiles and non-stick cookware . The compound's ability to form stable films makes it suitable for various surface treatment applications.

Polymer Synthesis

Fluorinated Polymers

HFDA is used in the synthesis of fluorinated polymers which exhibit low refractive indices and low surface tensions. These polymers are transparent and have potential uses in optical devices and coatings . The controlled synthesis of these materials allows for tailored properties that can be exploited in advanced applications such as microelectronics and photonics.

Environmental Applications

Pollution Control

Research indicates that HFDA can play a role in reducing environmental pollutants. For instance, studies have shown that encapsulated films using HFDA significantly reduce lead concentrations when immersed in water. This property is crucial for applications aimed at mitigating heavy metal pollution in aquatic environments .

Phase Behavior Studies

Solubility in Supercritical CO2

HFDA has been studied for its solubility behavior in supercritical carbon dioxide (CO2), which is important for processes such as extraction and polymer processing. It has been found to be more soluble in CO2 compared to other similar acrylates. This property can enhance the efficiency of processes that utilize supercritical fluids for material processing .

Case Studies

- Perovskite Solar Modules : A study demonstrated the effectiveness of HFDA as an anti-reflection coating in enhancing the performance and stability of perovskite solar modules under underwater conditions .

- Surface Treatments : Investigations into the use of HFDA for creating liquid-repellent surfaces have shown promising results in various consumer products such as textiles and cookware .

Mechanism of Action

AZT-P-DDI exerts its effects by inhibiting the activity of HIV reverse transcriptase. The compound acts as a chain terminator of viral DNA during reverse transcription, preventing the virus from replicating. This inhibition is achieved through the incorporation of the nucleotide analog into the viral DNA, leading to chain termination .

Comparison with Similar Compounds

HFA vs. Its Methacrylate Analog

The methacrylate analog (heptadecafluorodecyl methacrylate, HFMA) differs by a methyl group at the α-position of the acrylate backbone. This structural change impacts:

- Physical Properties : HFMA has a lower density (1.596 g/mL vs. 1.637 g/mL) and higher boiling point (110°C vs. 90°C at 4 mmHg), attributed to increased molecular weight and steric hindrance .

- Reactivity: HFMA exhibits lower copolymerization reactivity with monomers like morpholinoethyl methacrylate (MEMA) compared to HFA, as shown by reactivity ratios (r₁ = 0.21 for HFMA vs. r₁ = 0.68 for HFA) .

- Applications : HFMA is used in superamphiphobic sponges and protein immobilization , while HFA is preferred in CO₂ thickening and hydrophilic coatings .

HFA vs. Shorter Fluorinated Acrylates

- 1H,1H,2H,2H-Perfluorodecyl Acrylate (PFDA) : With a shorter perfluorinated chain (10 carbons vs. 17 in HFA), PFDA demonstrates reduced hydrophobicity (water contact angle ~120° vs. >150° for HFA) and is applied in nucleic acid capture .

- Hexadecafluoro-9-(trifluoromethyl)decyl Acrylate : This derivative has 16 fluorine atoms and a trifluoromethyl branch, resulting in a lower logP (7.67) compared to HFA’s higher lipophilicity (estimated logP >8) .

Chain Length and Fluorination Degree

HFA vs. Heneicosafluorododecyl Acrylate

Heneicosafluorododecyl acrylate (21F, 12-carbon chain) exhibits a lower density (1.32 g/mL) and higher boiling point (122°C/4 mmHg) than HFA, reflecting the influence of extended fluorinated chains on volatility and packing efficiency .

Copolymerization Behavior

- With Styrene : HFA-styrene copolymers (e.g., 83:17 wt% ratio) enhance CO₂ viscosity by 30% compared to pure CO₂, outperforming hexyl acrylate (HA)-based copolymers .

- With Hydrocarbon Monomers: HFA’s reactivity with MEMA (r₁ = 0.68) enables gradient copolymers, whereas α-acetoxyacrylate derivatives show higher reactivity (r₁ = 1.12) .

Data Tables

Table 1. Key Physical Properties of Fluorinated Acrylates

Table 2. Reactivity Ratios in Copolymerization with MEMA

| Monomer | r₁ (MEMA) | r₂ (Fluorinated Monomer) | Copolymer Structure |

|---|---|---|---|

| HFA | 0.68 | 0.42 | Gradient |

| HFMA | 0.21 | 0.89 | Alternating |

| αAC8 (Acetoxy) | 1.12 | 0.15 | Block-like |

Biological Activity

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl acrylate (CAS No: 27905-45-9) is a fluorinated acrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields including coatings and materials science. This article explores the biological activity of this compound with a focus on its synthesis, properties, and implications for human health and the environment.

Heptadecafluorodecyl acrylate is characterized by a long perfluorinated carbon chain which confers hydrophobic and oleophobic properties. Its structure can be represented as follows:

This unique structure influences its interactions with biological systems and environmental matrices.

Toxicological Studies

Research indicates that compounds similar to this compound may exhibit toxicity due to their persistence in the environment and bioaccumulation potential. Studies have shown that perfluoroalkyl substances (PFAS), which include heptadecafluorodecyl acrylate derivatives, can disrupt endocrine functions and are associated with various health risks such as liver damage and immune system effects .

Table 1: Summary of Toxicological Findings

Environmental Impact

The environmental persistence of heptadecafluorodecyl acrylate raises concerns regarding its ecological effects. It is resistant to biodegradation and can accumulate in aquatic systems. Research indicates that exposure to such compounds can lead to toxicity in aquatic organisms .

Case Study: Aquatic Toxicity

A recent study evaluated the effects of heptadecafluorodecyl acrylate on fish species. Results showed significant mortality rates at concentrations above 100 ppb over a 48-hour exposure period. This highlights the potential risk it poses to aquatic ecosystems .

Applications in Coatings

Heptadecafluorodecyl acrylate is utilized in the formulation of advanced coatings due to its excellent water-repellent properties. These coatings are employed in various applications including anti-corrosion treatments and protective layers for electronic devices. The stability of these coatings under environmental stressors has been documented .

Table 2: Applications of Heptadecafluorodecyl Acrylate

| Application Type | Description | Benefits |

|---|---|---|

| Anti-corrosion Coatings | Used on metal surfaces | Enhanced durability |

| Water-repellent Coatings | Applied in construction materials | Improved weather resistance |

| Electronics Protection | Coating for circuit boards | Increased lifespan |

Regulatory Status

Due to its potential health risks and environmental persistence, heptadecafluorodecyl acrylate is subject to regulatory scrutiny. The Stockholm Convention on Persistent Organic Pollutants has raised concerns about PFAS compounds and their derivatives . Monitoring programs are being established to assess their impact on public health and ecosystems.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.